N-benzyl-N-[(4-methoxyphenyl)methyl]-4-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-[(4-methoxyphenyl)methyl]-4-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[(4-methoxyphenyl)methyl]-4-nitrobenzene-1-sulfonamide typically involves multiple steps:
Formation of the Benzylamine Intermediate: The initial step involves the reaction of benzyl chloride with ammonia or a primary amine to form benzylamine.
Methoxyphenylmethylation: The benzylamine is then reacted with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide to form N-benzyl-N-[(4-methoxyphenyl)methyl]amine.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-[(4-methoxyphenyl)methyl]-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, bases like sodium hydroxide
Oxidation: Potassium permanganate, sulfuric acid
Major Products
Reduction: N-benzyl-N-[(4-methoxyphenyl)methyl]-4-aminobenzene-1-sulfonamide
Substitution: Various substituted sulfonamides depending on the nucleophile used
Oxidation: N-benzyl-N-[(4-hydroxyphenyl)methyl]-4-nitrobenzene-1-sulfonamide
Scientific Research Applications
N-benzyl-N-[(4-methoxyphenyl)methyl]-4-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-benzyl-N-[(4-methoxyphenyl)methyl]-4-nitrobenzene-1-sulfonamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or proteins, disrupting biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-[(4-methoxyphenyl)methyl]amine: Lacks the sulfonamide and nitro groups, making it less reactive.
4-methoxybenzenesulfonamide: Lacks the benzyl and nitro groups, resulting in different chemical properties.
N-benzyl-4-nitrobenzenesulfonamide: Similar structure but lacks the methoxyphenyl group.
Uniqueness
N-benzyl-N-[(4-methoxyphenyl)methyl]-4-nitrobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of the nitro, methoxy, and sulfonamide groups allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
N-benzyl-N-[(4-methoxyphenyl)methyl]-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-28-20-11-7-18(8-12-20)16-22(15-17-5-3-2-4-6-17)29(26,27)21-13-9-19(10-14-21)23(24)25/h2-14H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCOBADGNDINHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.